molecular formula C11H9NOS B12443776 5-(o-Tolyl)thiazole-2-carbaldehyde

5-(o-Tolyl)thiazole-2-carbaldehyde

Cat. No.: B12443776
M. Wt: 203.26 g/mol
InChI Key: CQQUNBRXMGAGGJ-UHFFFAOYSA-N
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Description

5-(o-Tolyl)thiazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NOS. It is a derivative of thiazole, featuring a tolyl group at the 5-position and an aldehyde group at the 2-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Tolyl)thiazole-2-carbaldehyde typically involves the reaction of o-toluidine with α-bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(o-Tolyl)thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the thiazole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 5-(o-Tolyl)thiazole-2-carboxylic acid

    Reduction: 5-(o-Tolyl)thiazole-2-methanol

    Substitution: Various substituted thiazole derivatives depending on the reagent used

Scientific Research Applications

5-(o-Tolyl)thiazole-2-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)thiazole-2-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolecarboxaldehyde: A thiazole aldehyde derivative with similar reactivity but lacking the tolyl group.

    5-Phenylthiazole-2-carbaldehyde: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

5-(o-Tolyl)thiazole-2-carbaldehyde is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The tolyl group can provide additional steric and electronic effects, potentially enhancing the compound’s selectivity and potency in various applications.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

5-(2-methylphenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-4-2-3-5-9(8)10-6-12-11(7-13)14-10/h2-7H,1H3

InChI Key

CQQUNBRXMGAGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(S2)C=O

Origin of Product

United States

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